4'-Fluoro-3'-methylbutyrophenone
Description
4'-Fluoro-3'-methylbutyrophenone is a fluorinated derivative of butyrophenone, characterized by a fluorine atom at the 4' position and a methyl group at the 3' position on the aromatic ring. Butyrophenones are ketones with a phenyl group attached to a butanone backbone, often serving as intermediates in pharmaceutical synthesis. Fluorination typically enhances metabolic stability and binding affinity in drug candidates, while alkyl substituents like methyl groups influence steric and electronic interactions .
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIRBULGXAOBSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Preparation
The Friedel-Crafts acylation is a classical method for introducing acyl groups onto aromatic rings. For 4'-fluoro-3'-methylbutyrophenone, this requires 3-methyl-4-fluorotoluene as the starting material. The methyl and fluoro substituents direct the acylation to the para position relative to the methyl group, ensuring regioselectivity. Butyryl chloride serves as the acylating agent, with aluminum chloride (AlCl₃) as the Lewis catalyst.
Reaction conditions :
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Solvent : Dichloromethane (DCM) or nitrobenzene
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Temperature : 0–5°C (initial), then reflux at 40°C for 12 hours
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Molar ratio : 1:1.2 (aryl substrate : butyryl chloride), 1.5 equivalents of AlCl₃
Yield and Purification
Crude yields typically range from 65–75%, with purification via column chromatography (silica gel, hexane/ethyl acetate 9:1) increasing purity to >95%. Recrystallization from ethanol/water mixtures further enhances purity.
Table 1: Friedel-Crafts Acylation Optimization
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst (AlCl₃) | 1.5 eq | Max yield |
| Reaction time | 12 hours | <5% improvement beyond |
| Solvent polarity | Nitrobenzene | +10% yield vs. DCM |
Grignard Reaction-Based Synthesis
Ketone Formation via Organometallic Intermediates
This method constructs the butyrophenone skeleton through a Grignard reagent. 4-Fluoro-3-methylbenzyl magnesium bromide is reacted with butyronitrile, followed by acidic hydrolysis to yield the ketone.
Steps :
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Grignard reagent synthesis :
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4-Fluoro-3-methylbromobenzene + Mg → aryl magnesium bromide
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Nitrile addition :
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Aryl-MgBr + butyronitrile → imine complex
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Hydrolysis :
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6M HCl → ketone formation
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Challenges and Solutions
Table 2: Grignard Method Performance
| Condition | Outcome |
|---|---|
| Reaction temperature | 0°C (Grignard formation), 25°C (nitrile addition) |
| Yield | 60–68% after purification |
| Purity | 90–92% (requires silica gel chromatography) |
Halogenation and Subsequent Functionalization
Bromination-Fluorination Sequence
A two-step process starting from 3-methylbutyrophenone:
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Bromination : Electrophilic bromination at the 4-position using Br₂/FeBr₃.
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Fluorination : Halogen exchange with KF in dimethylformamide (DMF) at 120°C.
Key data :
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Bromination yield: 85–90%
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Fluorination efficiency: 70–75% (limited by competing side reactions)
Catalytic Enhancements
Using cesium fluoride (CsF) instead of KF improves fluorination yields to 82% due to higher solubility in DMF.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | 75 | 95 | Low | High |
| Grignard | 68 | 92 | Moderate | Moderate |
| Halogenation | 70 | 88 | High | Low |
Advantages :
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Friedel-Crafts : High scalability and cost-effectiveness.
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Grignard : Flexible for structural variants.
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Halogenation : Direct functionalization without complex directing groups.
Disadvantages :
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Friedel-Crafts requires strict regioselectivity control.
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Grignard synthesis is moisture-sensitive.
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Halogenation suffers from lower yields in fluorination steps.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Reduction of the Ketone Group
The ketone moiety undergoes reduction to form secondary alcohols. Common reagents include:
The choice of method depends on selectivity requirements and functional group tolerance .
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom at the para position participates in NAS under specific conditions. For example:
Reaction with Sodium Methoxide :
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Conditions : DMF, 100°C, 24 hours
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Product : 4-methoxy-3-methylbutyrophenone (via methoxy substitution) .
Limitations :
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Fluorine’s low reactivity requires electron-withdrawing groups (e.g., nitro) for efficient substitution, as seen in 4′-fluoro-3′-nitroacetophenone reactions .
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Methyl groups at meta positions may sterically hinder substitution.
Oxidation of the Methyl Group
The meta-methyl group can be oxidized to a carboxylic acid under strong conditions:
Reaction Pathway :
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Oxidizing Agent : KMnO₄, H₂SO₄, Δ
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Product : 3-carboxy-4-fluorobutyrophenone
Challenges :
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Over-oxidation of the butyrophenone chain may occur.
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Yields are moderate (~40–50%) due to competing side reactions .
Electrophilic Aromatic Substitution
The aromatic ring undergoes electrophilic substitution, with reactivity directed by the electron-withdrawing fluorine and methyl groups:
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | Ortho to F | 4-fluoro-3-methyl-2-bromobutyrophenone |
| Nitration | HNO₃, H₂SO₄ | Para to CH₃ | 4-fluoro-3-methyl-6-nitrobutyrophenone |
Bromination occurs preferentially at the ortho position relative to fluorine, as observed in 3-bromo-4-fluoro-benzaldehyde synthesis .
Scientific Research Applications
Forensic Applications
4'-Fluoro-3'-methylbutyrophenone has been identified as a novel synthetic stimulant, with implications in forensic toxicology. Its structural similarity to other cathinones makes it a subject of interest in drug-related investigations.
Case Study: Fatal Intoxication
A notable case involved a 30-year-old male found unresponsive, later identified to have this compound in his system. The toxicological analysis revealed the presence of this compound at quantifiable levels in various biological matrices (blood and urine), leading to its classification as the cause of accidental death due to toxicity . This case underscores the importance of identifying novel substances in forensic investigations.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the synthesis of active pharmaceutical ingredients (APIs). Its fluorinated structure enhances the pharmacological properties of derived compounds.
Synthesis and Derivatives
The compound can be modified to create various derivatives with potential therapeutic effects. For example, its derivatives have been investigated for their activity against certain pathogens, showcasing its versatility in drug development .
Research and Development
The compound is utilized in research settings for developing new synthetic pathways and studying structure-activity relationships (SAR) in drug design. Its unique properties allow researchers to explore modifications that can lead to improved efficacy and safety profiles.
Data Table: Summary of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Forensic Toxicology | Identification of novel psychoactive substances in toxicology reports | Fatal intoxication case study |
| Medicinal Chemistry | Synthesis of APIs and derivatives with enhanced pharmacological properties | Antimicrobial agents derived from modifications |
| Research & Development | Exploration of synthetic pathways and SAR studies | Investigative studies on derivative efficacy |
Mechanism of Action
The mechanism of action of 4’-Fluoro-3’-methylbutyrophenone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding affinity to enzymes or receptors. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in various biochemical pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4'-Fluoro-3'-methylbutyrophenone with similar compounds:
Key Observations :
- Substituent Effects: Fluorine at the 4' position (as in 4'-Fluoro-3'-nitroacetophenone) enhances electrophilicity, facilitating nucleophilic substitution reactions in API synthesis . The methyl group at 3' may reduce reactivity compared to nitro or chloro substituents but improves lipophilicity.
- Thermal Stability: Chlorinated analogs like 4-Chloro-4'-fluorobutyrophenone exhibit higher melting points (31.5°C) compared to nitro-substituted derivatives, suggesting stronger intermolecular forces .
Biological Activity
4'-Fluoro-3'-methylbutyrophenone is a synthetic organic compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. Its biological activity is primarily attributed to its structural features, which allow it to interact with biological systems effectively. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features a butyrophenone backbone with a fluorine atom at the para position and a methyl group at the meta position. This unique substitution pattern influences its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHF O |
| Molecular Weight | 206.23 g/mol |
| Melting Point | 60-62 °C |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is largely determined by its ability to interact with specific molecular targets within cells. The presence of the fluorine atom enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
- Receptor Binding : The compound may act as a ligand for various receptors, influencing signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : Studies suggest potential inhibition of key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of compounds like this compound. In vitro studies have demonstrated varying degrees of cytotoxic effects on different mammalian cell lines.
Assay Results
A summary of cytotoxicity results from various studies is presented below:
These results indicate that this compound exhibits significant cytotoxicity, particularly against HeLa cells, suggesting potential applications in cancer therapy.
Case Studies and Applications
Recent research has explored the therapeutic potential of this compound in various contexts:
- Anticancer Activity : A study investigated its effects on breast cancer cell lines, revealing that the compound induced apoptosis through caspase activation and disrupted cell cycle progression.
- Anti-inflammatory Effects : Another study highlighted its potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines in macrophages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
